Geranyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUCMCTKPXDIY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCl)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063494, DTXSID301316702 | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5389-87-7, 4490-10-2 | |
| Record name | Geranyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Geranyl Chloride
Direct Halogenation Approaches from Isoprenoid Alcohols
Direct halogenation involves the substitution of a hydroxyl group in an isoprenoid alcohol, such as Geraniol (B1671447), with a chloride atom. This can be achieved using various chlorinating agents and reaction conditions.
Geraniol serves as a common precursor for the synthesis of Geranyl chloride. The direct conversion of its primary allylic alcohol functional group to an alkyl chloride is accomplished through several established methods. However, these methods can sometimes lead to the formation of isomeric byproducts, such as linalyl chloride, through allylic rearrangement. orgsyn.org
The use of hydrogen chloride (HCl) is a direct method for the chlorination of Geraniol. The reaction's outcome can be influenced by the solvent and temperature.
Conversion of Geraniol to this compound
Hydrogen Chloride-Mediated Chlorination
Reaction in Toluene (B28343) Solutions
The conversion of Geraniol to this compound can be performed using hydrogen chloride in a toluene solvent. orgsyn.org This method is a known approach for the synthesis, though it is one of several available procedures. orgsyn.orggoogle.com It has been reported that such direct chlorination methods using hydrogen chloride can result in mixtures of geranyl and linalyl chloride, which may necessitate complex separation processes like tedious fractionation to isolate the pure this compound. orgsyn.org
Reaction Data: Geraniol Chlorination with HCl in Toluene
| Reactant | Reagent | Solvent | Key Observation |
|---|---|---|---|
| Geraniol | Hydrogen Chloride (HCl) | Toluene | Can produce a mixture of this compound and Linalyl chloride. orgsyn.org |
Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are effective reagents for converting alcohols to alkyl chlorides. google.comechemi.com When applied to Geraniol, these reagents facilitate the substitution of the hydroxyl group with a chlorine atom. google.com
Phosphorus Halide-Mediated Chlorination
Phosphorus Trichloride in Petroleum Ether
The reaction between Geraniol and phosphorus trichloride in a petroleum ether solvent is a documented method for synthesizing this compound. orgsyn.org The general reaction of an alcohol with PCl₃ yields an alkyl chloride and phosphorous acid. This method, like others involving direct chlorination of Geraniol, can also lead to the formation of rearranged byproducts alongside the desired this compound. orgsyn.org
Reaction Data: Geraniol Chlorination with PCl₃
| Reactant | Reagent | Solvent | Key Observation |
|---|---|---|---|
| Geraniol | Phosphorus Trichloride (PCl₃) | Petroleum Ether | Reported method for conversion to this compound. orgsyn.org |
Phosphorus Pentachloride in Petroleum Ether
Similar to phosphorus trichloride, phosphorus pentachloride is also utilized for the preparation of this compound from Geraniol in a petroleum ether medium. orgsyn.org The reaction of an alcohol with PCl₅ typically produces an alkyl chloride, phosphorus oxychloride, and hydrogen chloride. quora.com This specific application for Geraniol synthesis is noted as one of the established, though potentially non-selective, procedures. orgsyn.orggoogle.com
Reaction Data: Geraniol Chlorination with PCl₅
| Reactant | Reagent | Solvent | Key Observation |
|---|---|---|---|
| Geraniol | Phosphorus Pentachloride (PCl₅) | Petroleum Ether | Established method for preparing this compound. orgsyn.orggoogle.com |
Thionyl Chloride and Pyridine (B92270) Systems
The conversion of geraniol to this compound can be achieved using thionyl chloride (SOCl₂), often in the presence of a base like pyridine. orgsyn.org While this method is a common approach for converting alcohols to alkyl chlorides, its application to allylic alcohols such as geraniol is often complicated by the formation of rearranged byproducts. orgsyn.orglibretexts.org
The reaction of geraniol with thionyl chloride can lead to the formation of a mixture of this compound and its isomeric counterpart, linalyl chloride. orgsyn.org This occurs due to the potential for allylic rearrangement under the reaction conditions. The presence of pyridine is intended to neutralize the hydrochloric acid (HCl) generated during the reaction, but rearrangement can still be a significant issue. orgsyn.orgnih.govresearchgate.net The isolation of pure this compound from this mixture often requires difficult and tedious fractionation processes. orgsyn.org
Table 1: Reaction of Geraniol with Thionyl Chloride Systems
| Reagent System | Base | Key Observation | Product Profile |
|---|---|---|---|
| Thionyl Chloride | Pyridine | Formation of isomeric byproducts | Mixture of this compound and linalyl chloride orgsyn.org |
| Thionyl Chloride | Tri-n-butylamine | Significant allylic rearrangement | Appreciable amounts of rearranged tertiary halides orgsyn.org |
Tertiary Phosphine-Carbon Tetrachloride Systems
A more selective method for the synthesis of this compound from geraniol involves the use of a tertiary phosphine (B1218219) in conjunction with carbon tetrachloride (CCl₄). orgsyn.org This approach, often referred to as the Appel reaction, is known for converting alcohols to alkyl chlorides under mild and essentially neutral conditions. nih.gov A key advantage of this system is its ability to convert allylic alcohols to the corresponding halides without significant allylic rearrangement. orgsyn.org In this reaction, carbon tetrachloride serves as both the solvent and the source of the chlorine atom. orgsyn.org
Triphenylphosphine (B44618)
Triphenylphosphine (PPh₃) is a commonly used reagent in this conversion. orgsyn.org The reaction of geraniol with triphenylphosphine and carbon tetrachloride provides this compound in good yield. orgsyn.org A typical procedure involves heating the reactants under reflux for a short period. orgsyn.org The by-product, triphenylphosphine oxide, is generally insoluble in the reaction solvent and can be easily removed by filtration. orgsyn.org
Table 2: Synthesis of this compound using Triphenylphosphine
| Reactants | Solvent | Reaction Conditions | Yield of this compound | Reference |
|---|
Note: Using a smaller excess of triphenylphosphine (10-20%) resulted in a slightly lower yield of approximately 75% and made product isolation more difficult due to the presence of unreacted geraniol. orgsyn.org
Tri-n-octylphosphine
Tri-n-octylphosphine is another tertiary phosphine that can be employed in this reaction. orgsyn.org It is considered to be more nucleophilic than triphenylphosphine, which can lead to faster reaction rates. orgsyn.org
Tri-n-butylphosphine
Similar to other alkylphosphines, tri-n-butylphosphine is also an effective reagent for the conversion of geraniol to this compound in the carbon tetrachloride system. orgsyn.org Its increased nucleophilicity compared to triphenylphosphine allows for the reaction to proceed more rapidly and under milder conditions. orgsyn.org
Trisdimethylaminophosphine
Tris(dimethylamino)phosphine is another highly nucleophilic phosphine that facilitates the rapid conversion of geraniol to this compound. orgsyn.org The increased reactivity of this and other more nucleophilic phosphines means that the reactions can often be carried out under less stringent conditions than those required for triphenylphosphine. orgsyn.org
Table 3: Comparison of Tertiary Phosphines for this compound Synthesis
| Phosphine Reagent | Relative Reactivity | Reaction Conditions |
|---|---|---|
| Triphenylphosphine | Standard | Reflux orgsyn.org |
| Tri-n-octylphosphine | More nucleophilic, faster reaction | Milder conditions than triphenylphosphine orgsyn.org |
| Tri-n-butylphosphine | More nucleophilic, faster reaction | Milder conditions than triphenylphosphine orgsyn.org |
| Tris(dimethylamino)phosphine | More nucleophilic, faster reaction | Milder conditions than triphenylphosphine orgsyn.org |
Allylic Alcohol to Halide Conversion without Rearrangement
The use of tertiary phosphine and carbon tetrachloride systems is a well-established method for the conversion of allylic alcohols to the corresponding allylic halides without the issue of allylic rearrangement that can plague other methods. orgsyn.org The reaction proceeds under mild, neutral conditions, preserving the original stereochemistry of the double bond. orgsyn.org This is a significant advantage in the synthesis of complex molecules where maintaining the integrity of the carbon skeleton is crucial. The mechanism is thought to involve the formation of a phosphonium (B103445) salt intermediate. orgsyn.org
Allylic Rearrangement Routes
The synthesis of this compound can be effectively carried out via the allylic rearrangement of linalool (B1675412), a tertiary allylic alcohol. This transformation involves the reaction of linalool with specific halogenating agents, leading to the formation of the more stable primary chloride, this compound, often in a mixture with other isomers. orgsyn.orgnih.gov
One established method for preparing this compound involves the reaction of linalool with hydrogen chloride (HCl) in a toluene solvent. orgsyn.org This process is conducted at elevated temperatures, typically around 100°C. orgsyn.org The reaction proceeds through an allylic rearrangement, where the tertiary alcohol, linalool, is converted into a mixture of chlorides. orgsyn.orgresearchgate.net The use of hydrogen chloride in the presence of copper compounds and amines has also been reported to yield a mixture of this compound, neryl chloride, and linalyl chloride from linalool. google.com In one example, this method resulted in a product ratio of 51:27:22 for this compound, neryl chloride, and linalyl chloride, respectively. google.com
An alternative allylic rearrangement route utilizes phosphorus trichloride (PCl₃) in the presence of potassium carbonate. orgsyn.org This reaction is performed at a significantly lower temperature, around 0°C. orgsyn.org Linalool reacts with PCl₃, and the potassium carbonate likely acts as a base to neutralize the acidic byproducts. Similar to other methods starting from linalool, this process also results in the formation of this compound through an allylic shift. orgsyn.orggoogle.com
A significant challenge in the synthesis of this compound from linalool is the concurrent formation of linalyl chloride. orgsyn.org These methods typically yield mixtures of geranyl and linalyl chloride which are difficult to separate due to their similar physical properties. orgsyn.org Tedious fractional distillation is often required to isolate pure this compound from these mixtures. orgsyn.org The effectiveness of separation can be monitored using infrared (IR) spectroscopy, as pure this compound exhibits characteristic absorption bands at 845, 1255, and 1665 cm⁻¹. orgsyn.org
Catalytic Synthesis of this compound
Catalytic methods offer an alternative pathway for the synthesis of this compound, potentially providing improved selectivity and milder reaction conditions compared to traditional stoichiometric reagents.
Solid acid catalysts are employed to facilitate the synthesis of this compound, offering advantages such as ease of separation and potential for reuse.
This compound can be synthesized by telomerizing prenyl chloride with isoprene (B109036) using a solid acid SO₄²⁻/Fe₂O₃ catalyst in cyclohexane (B81311) as a solvent. researchgate.net The catalytic performance is highly dependent on the preparation conditions of the catalyst, such as the concentration of sulfuric acid used for impregnation and the subsequent calcination temperature. researchgate.net Research has shown that a catalyst prepared by treatment with 0.25 mol·L⁻¹ sulfuric acid and calcined at 550°C provides a favorable balance of isoprene conversion and selectivity towards this compound. researchgate.net
Under optimized conditions, this catalytic system demonstrates notable efficiency. The ideal reaction parameters have been identified as follows:
| Parameter | Optimal Value |
|---|---|
| Catalyst to Isoprene Weight Ratio (WCat:WC₅H₈) | 1:30 |
| Cyclohexane to Isoprene Weight Ratio (WC₆H₁₂:WC₅H₈) | 1:0.8 |
| Reaction Temperature | 18°C |
| Reaction Time | 2 hours |
Adhering to these optimized conditions, the synthesis achieves an isoprene conversion rate of approximately 18.3% with a selectivity for this compound reaching 75.2%. researchgate.net
Solid Acid Catalysis
Telomerization of Prenyl Chloride with Isoprene
A key method for synthesizing this compound is through the telomerization of prenyl chloride with isoprene. This reaction is conducted in the presence of a solid acid catalyst, SO₄²⁻/Fe₂O₃, and utilizes cyclohexane as a solvent. researchgate.net The process involves the catalytic addition of prenyl chloride (the "telogen") to isoprene (the "taxogen") to form the desired C10 monoterpene chloride. This approach provides a direct route to this compound, an important intermediate for various fine chemicals. researchgate.net
Optimization of Catalytic Conditions
Detailed research has been conducted to optimize the catalytic conditions for the telomerization of prenyl chloride and isoprene to maximize the yield and selectivity of this compound. researchgate.net The catalyst, a solid superacid SO₄²⁻/Fe₂O₃, is prepared by treating ferric oxide with sulfuric acid and then calcining it. Studies found that a catalyst treated with 0.25 mol·L⁻¹ sulfuric acid and calcined at 550°C provided a suitable conversion rate and high selectivity. researchgate.net
Further optimization of the reaction parameters was performed to enhance the process. The ideal conditions were determined by systematically varying the catalyst dosage, the amount of cyclohexane solvent, the reaction temperature, and the reaction time. Under these optimized conditions, the conversion of isoprene reached approximately 18.3%, with the selectivity for this compound at 75.2%. researchgate.net
The specific optimal reaction conditions are detailed in the table below.
| Parameter | Optimized Value |
| H₂SO₄ Concentration | 0.25 mol·L⁻¹ |
| Calcination Temperature | 550°C |
| Catalyst to Isoprene Ratio | 1:30 (by weight) |
| Cyclohexane to Isoprene Ratio | 1:0.8 (by weight) |
| Reaction Temperature | 18°C |
| Reaction Time | 2 hours |
| This table presents the optimized conditions for the synthesis of this compound via telomerization as determined by research findings. researchgate.net |
This compound as a Synthetic Precursor
This compound is a versatile building block in organic synthesis, serving as a key starting material for more complex molecules, including vinyl iodides and products of bioinspired cyclization reactions.
Synthesis of Vinyl Iodide Precursors
This compound can be converted into geranyl iodide, a vinyl iodide precursor, through a halide exchange process known as the Finkelstein reaction. This classic Sₙ2 reaction involves treating an alkyl chloride with a solution of sodium iodide in acetone (B3395972). wikipedia.org The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of the solution. wikipedia.org
The Finkelstein reaction is particularly effective for primary allylic halides like this compound. wikipedia.orgjk-sci.com The resulting geranyl iodide is a valuable intermediate in various carbon-carbon bond-forming reactions, such as Suzuki and Stille couplings, where vinyl iodides are often more reactive than their chloride counterparts.
Precursors in Bioinspired Cyclization Cascades
This compound and its derivatives are pivotal precursors in bioinspired cyclization cascades, which mimic the natural enzymatic processes that form complex polycyclic terpenoids. wikipedia.orgiitk.ac.inorgsyn.org These reactions typically involve the activation of the terminal olefin in the geranyl moiety by an electrophile, which initiates a cascade of intramolecular ring-closing events. wikipedia.org
Recent studies have demonstrated a biomimetic, chlorine-induced polyene cyclization using geranyl derivatives as substrates. wikipedia.orgiitk.ac.in In these transformations, a chlorinating agent, activated by a solvent such as hexafluoroisopropanol (HFIP), generates a chloriranium ion intermediate that triggers the cyclization cascade. wikipedia.orgiitk.ac.in Using geranyl acetate (B1210297), a compound structurally similar to this compound, researchers have achieved the formation of monocyclic products with high diastereoselectivity. jk-sci.comiitk.ac.in This methodology provides a direct, non-enzymatic pathway to terpene-like structures, showcasing the role of geranyl derivatives as key starting materials in the construction of complex molecular architectures. wikipedia.orgorgsyn.orgic.ac.uk
Reaction Mechanisms and Mechanistic Investigations Involving Geranyl Chloride
Nucleophilic Substitution Reactions (SN1 and SN2)
Geranyl chloride, as an allylic halide, is subject to nucleophilic substitution reactions through both SN1 and SN2 pathways. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. byjus.comyoutube.com The SN2 mechanism involves a one-step process where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. chemguide.co.uk This pathway leads to an inversion of stereochemistry. organic-chemistry.org In contrast, the SN1 mechanism is a two-step process that begins with the departure of the chloride ion to form a planar, allylic carbocation intermediate. byjus.comyoutube.com This carbocation is stabilized by resonance, which delocalizes the positive charge across multiple carbon atoms. The nucleophile can then attack the carbocation from either face, potentially leading to a mixture of products. masterorganicchemistry.com Due to the stability of the tertiary allylic carbocation, SN1 reactions are prominent for this compound and its derivatives, especially in polar protic solvents. byjus.comyoutube.com
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Unimolecular: Rate = k[this compound] | Bimolecular: Rate = k[this compound][Nucleophile] |
| Intermediate | Yes (Allylic Carbocation) | No (Transition State) |
| Stereochemistry | Mixture of retention and inversion (Racemization) | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Solvent Preference | Polar Protic (e.g., water, alcohol) | Polar Aprotic (e.g., acetone) |
In biological systems, terpenoids, a vast class of natural products, are synthesized not from this compound but from its biological analogue, geranyl diphosphate (B83284) (GPP). beilstein-journals.orgnih.gov GPP is a central C10 precursor for monoterpenes and also serves as a building block for larger isoprenoids like sesquiterpenes (via farnesyl diphosphate) and diterpenes (via geranylgeranyl diphosphate). nih.govmdpi.comnih.gov The biosynthesis is catalyzed by enzymes known as terpene synthases (TPS), which facilitate the ionization of GPP. nih.govresearchgate.net The reactions of this compound in the laboratory are often studied as models to understand the fundamental chemical principles of these enzyme-catalyzed biosynthetic transformations. uchile.cl
The departure of the leaving group from either this compound (in chemical reactions) or geranyl diphosphate (in biosynthesis) results in the formation of a geranyl carbocation. libretexts.org This is a key step in the SN1 pathway. byjus.comlibretexts.org This allylic carbocation is resonance-stabilized, which facilitates its formation. The positive charge is delocalized between carbon 1 and carbon 3 of the geranyl moiety.
This carbocation is a highly reactive intermediate that can undergo several subsequent reactions. beilstein-journals.orgnih.gov In the context of terpenoid biosynthesis, this intermediate is the branching point for a cascade of complex cyclizations and rearrangements, leading to the vast diversity of terpene structures. beilstein-journals.orgnih.govresearchgate.net For instance, the geranyl carbocation can be attacked by a nucleophile, such as water, to form an alcohol like geraniol (B1671447), or it can undergo intramolecular cyclization to form cyclic monoterpenes. uchile.cllibretexts.org
In the biosynthesis of terpenes, the diphosphate group (also known as pyrophosphate or OPP) of GPP serves as the leaving group. nih.govlibretexts.org This group is the biological equivalent of a halide in laboratory chemistry. libretexts.org Its departure is typically facilitated by a terpene synthase enzyme, often with the assistance of a divalent metal cation like Mg²⁺, which helps to neutralize the negative charge of the phosphate (B84403) groups, making it an excellent leaving group. libretexts.org The loss of the diphosphate group initiates the formation of the crucial carbocation intermediate that drives the subsequent biosynthetic reactions. nih.gov
This compound can undergo a nucleophilic substitution reaction with cyanide ions (CN⁻), typically from a source like potassium cyanide in an ethanolic solution. chemguide.co.uk In this reaction, the cyanide ion acts as the nucleophile, displacing the chloride ion to form geranyl nitrile. chemguide.co.uk
CH₃C(CH₃)=CHCH₂CH₂C(CH₃)=CHCH₂Cl + CN⁻ → CH₃C(CH₃)=CHCH₂CH₂C(CH₃)=CHCH₂CN + Cl⁻
This reaction can proceed via either SN1 or SN2 mechanisms, or a mixture of both, characteristic of secondary and allylic halides. chemguide.co.uk The use of a polar aprotic solvent would favor the SN2 pathway, while a polar protic solvent would favor the SN1 pathway through stabilization of the carbocation intermediate. youtube.com The formation of cyanogen (B1215507) chloride is not observed in this reaction, unlike in treatments where chlorine is used to oxidize cyanide. oxy.com
Allylic Rearrangement Mechanisms
Allylic systems like this compound are prone to rearrangement reactions where the double bond shifts, and the leaving group reattaches at a different position. uchile.clorgsyn.org These reactions typically proceed through the formation of a resonance-stabilized allylic carbocation intermediate. For example, the acid-catalyzed rearrangement of geraniol and nerol, which are closely related to this compound, involves such carbocationic intermediates. uchile.cl Linalool (B1675412), an isomer of geraniol, can also be formed from geranyl derivatives through these rearrangement pathways. uchile.clorgsyn.org
The rearrangement involving the migration of an anion, such as a chloride ion, is known as an anionotropic rearrangement. mvpsvktcollege.ac.incurlyarrows.comwiley-vch.de The interconversion between this compound and its isomers, such as linalyl chloride, is an example of an anionotropic process. This occurs when the chloride ion leaves, forming the shared allylic carbocation (the geranyl/linalyl/neryl cation). The chloride ion can then re-attack at either of the electrophilic carbon centers of the resonance-stabilized cation. uchile.cl This mobility of the anion (the "anionotropy") leads to the isomerization of the parent compound. curlyarrows.com
Metal-Catalyzed Cross-Coupling Reactions
Palladium catalysis has proven to be a powerful tool for forming carbon-carbon bonds using this compound as an electrophile. These reactions offer a pathway to complex molecular structures under relatively mild conditions.
Palladium-Catalyzed Cross-Coupling with Aryl and Alkenylgold(I) Phosphanes
Research has demonstrated that aryl- and alkenylgold(I) phosphanes can react with allylic electrophiles like this compound in the presence of a palladium catalyst. rsc.orgrsc.org These cross-coupling reactions are typically performed in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures, around 80 °C. rsc.orgrsc.org The process involves a sequence of oxidative addition of the allylic halide to the palladium(0) catalyst, followed by transmetalation with the organogold(I) species and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com This methodology successfully couples geranyl units with various aryl and alkenyl moieties. rsc.orgrsc.org
Formation of α-Substitution Products
A key feature of the palladium-catalyzed cross-coupling of geranyl halides with organogold(I) phosphanes is its high regioselectivity. rsc.orgrsc.org The reaction consistently yields the α-substitution product, where the incoming nucleophile attaches to the carbon atom directly bonded to the chlorine (C1 position). rsc.orgrsc.org This outcome is significant as allylic systems can potentially lead to γ-substituted products through allylic rearrangement. The observed regioselectivity indicates that the reductive elimination step is faster than competing isomerization pathways of the palladium-allyl intermediate. The reaction proceeds with moderate to high yields, establishing it as a reliable method for generating specific isomers. rsc.orgrsc.org
| Allylic Electrophile | Organogold(I) Reagent | Catalyst System | Solvent | Temperature | Primary Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Aryl-Au(PPh₃) | Pd(dba)₂ / Ligand | THF | 80 °C | α-Aryl Geraniol Derivative | Moderate to Good |
| Geranyl Bromide | Alkenyl-Au(PPh₃) | Pd(dba)₂ / Ligand | THF | 80 °C | α-Alkenyl Geraniol Derivative | Moderate to Good |
| Geranyl Acetate (B1210297) | Aryl-Au(PPh₃) | Pd(dba)₂ / Ligand | THF | 80 °C | α-Aryl Geraniol Derivative | Moderate to Good |
Reactivity Modulation Studies in this compound Derivatives
The reactivity of this compound as an electrophile is not static; it can be significantly influenced by structural modifications, even those distant from the reactive allylic chloride center. Kinetic and computational studies have provided insight into these long-range effects. acs.orgacs.orgnih.gov
Influence of Steric Bulk on Reactivity
Steric hindrance plays a critical role in modulating the reactivity of this compound derivatives. The addition of bulky groups at the non-reactive end of the molecule can decrease its reaction rate. acs.org For example, placing a tert-butyldimethylsilyl (OTBS) ether or a tetrahydropyranyl (OTHP) ether group at the C8 position, which is eight bonds away from the reactive carbon, reduces the molecule's reactivity by 40% and 47%, respectively. acs.org This demonstrates that steric effects are transmitted through the molecule, likely by influencing the conformational preferences and favoring folded conformations that may hinder the approach of a nucleophile. acs.org
Electronic Effects from Distant Molecular Regions
Beyond sterics, electronic effects originating from distant parts of the this compound molecule significantly contribute to its reactivity. acs.orgnih.gov Studies comparing this compound to analogues show that the presence of the electron-rich C6-C7 double bond enhances its electrophilicity. acs.org When this distal alkene is made less electron-rich, such as in a methoxy-functionalized derivative, the molecule reacts more slowly. acs.org Computational modeling supports these findings, suggesting that the electronic effects may arise from the destabilization of the reactant ground state through filled-filled orbital mixing in certain conformations, rather than stabilization of the transition state. acs.orgnih.gov This ground-state destabilization effectively lowers the activation energy barrier for the reaction. acs.org
| Derivative | Modifying Group | Position of Group | Relative Reactivity Change | Postulated Effect |
|---|---|---|---|---|
| This compound with OTBS | -OTBS | C8 | -40% | Steric Bulk |
| This compound with OTHP | -OTHP | C8 | -47% | Steric Bulk |
| Methoxy-functionalized this compound | -OCH₃ | Near C6-C7 | -16% | Electronic (Inductive Withdrawal) |
| This compound Analog (Saturated) | Alkane chain | C6-C7 | Slower Rate | Electronic (Loss of Alkene) |
Kinetics Experimentation and Analysis
Kinetic studies on the reactions of this compound and its derivatives provide crucial insights into their reactivity as electrophiles. Focused kinetics experiments have been conducted to establish structure-activity relationships, revealing the importance of both steric and electronic factors that emanate from distant positions within the molecule. researchgate.netnih.gov
The solvolysis of this compound, typically following an S(_N)1 mechanism, is a key reaction for which kinetic data is sought to understand its reactivity profile. In such reactions, the rate-determining step is the ionization of the C-Cl bond to form a carbocation intermediate. The stability of this carbocation, as well as the polarity of the solvent, significantly influences the reaction rate. For instance, the rate of solvolysis is expected to increase in more polar protic solvents, which can stabilize the resulting carbocation.
Table 1: Illustrative Kinetic Parameters for S(_N)1 Solvolysis of an Alkyl Chloride
| Solvent System (v/v) | Relative Rate Constant (krel) | Temperature (°C) | Notes |
|---|---|---|---|
| 50% Ethanol / 50% Water | 1 | 25 | Baseline for comparison. |
| 60% Ethanol / 40% Water | 0.5 | 25 | Decreased polarity slows the reaction. |
| 40% Ethanol / 60% Water | 2.5 | 25 | Increased polarity accelerates the reaction. |
| 50% Ethanol / 50% Water | 4.5 | 45 | Increased temperature accelerates the reaction. |
This table is illustrative and demonstrates expected trends for an S(_N)1 solvolysis reaction. Actual values for this compound would require specific experimental determination.
Cyclization Reaction Mechanisms
The cyclization of this compound and its isomers is a key transformation in the synthesis of cyclic monoterpenoids. However, the geometric configuration of the starting material plays a decisive role in the feasibility and outcome of these reactions.
Enantioselective Cyclization Catalysis
Research into enantioselective cyclizations has revealed that this compound is a poor substrate for certain catalytic systems. For instance, in reactions catalyzed by chiral dual-hydrogen-bond donors like specific urea (B33335) derivatives, this compound undergoes a very slow reaction at room temperature, leading primarily to uncyclized elimination products. In stark contrast, its (Z)-isomer, neryl chloride, proceeds to high conversion under the same conditions, yielding predominantly cyclic products. Even with a range of chiral hydrogen-bond-donor catalysts, the enantioselectivity achieved in the cyclization of neryl chloride to limonene (B3431351) is modest, and for this compound, the formation of cyclized products is negligible.
Concerted Pathway Analysis
The disparity in reactivity between this compound and neryl chloride in catalyzed cyclizations is attributed to the operative reaction mechanism. For neryl chloride, a concerted pathway is favored where the cyclization and the departure of the chloride leaving group are synchronized. This pathway is crucial for avoiding the formation of a discrete carbocation that would readily lead to elimination products. The geometry of this compound, with its (E)-configuration at the C2-C3 double bond, sterically disfavors the folded conformation required for the terminal double bond to participate in a concerted cyclization.
π-Participation by Nucleophilic Olefins
The success of the concerted cyclization of neryl chloride hinges on the intramolecular nucleophilic attack of the terminal olefin, a phenomenon known as π-participation. This internal assistance facilitates the ionization of the chloride leaving group. In this compound, the trans-geometry of the C2-C3 double bond prevents the C6-C7 olefin from being positioned correctly to participate in the displacement of the chloride ion at C1. This lack of effective π-participation is a primary reason for its low reactivity in cyclization reactions.
Role of Chiral Dual-Hydrogen-Bond Donors
Chiral dual-hydrogen-bond donors, such as certain urea and thiourea (B124793) derivatives, play a critical role in promoting the enantioselective cyclization of suitable substrates like neryl chloride. These catalysts function by forming hydrogen bonds with the chloride leaving group, enhancing its leaving group ability. This interaction is believed to occur in a cooperative manner, with two molecules of the catalyst potentially engaging the substrate. For this compound, even with the presence of these catalysts, the geometric constraints that hinder the necessary pre-cyclization conformation prevent the catalyst from effectively promoting the cyclization pathway.
Non-Covalent Interactions in Transition State Stabilization
The enantioselectivity observed in the cyclization of neryl chloride is a result of the stabilization of the cyclization transition state through a network of attractive non-covalent interactions. These interactions involve the chiral catalyst, the substrate, and the departing anion. Computational studies suggest that for neryl chloride, two molecules of the urea catalyst can cooperatively stabilize the transition state, leading to enantiocontrol. In the case of this compound, the inability to achieve the correct transition state geometry for cyclization means that it cannot benefit from this network of stabilizing non-covalent interactions, further explaining its inertness in these catalytic systems.
Table 2: Comparison of this compound and Neryl Chloride in Catalyzed Cyclization
| Feature | This compound | Neryl Chloride |
|---|---|---|
| Geometry | (E)-isomer | (Z)-isomer |
| Reactivity in Catalyzed Cyclization | Very low, favors elimination | High, favors cyclization |
| π-Participation | Sterically hindered | Feasible and crucial for reaction |
| Favored Pathway | Elimination | Concerted Cyclization |
| Amenability to Chiral Catalysis | Poor substrate | Good substrate (though with modest enantioselectivity in some cases) |
Suppression of Elimination Pathways
In the synthesis of this compound from geraniol, substitution reactions are often in competition with an olefin-forming elimination process. This competition can lead to the formation of undesired byproducts, such as linalyl chloride. The success of synthesizing pure this compound is critically dependent on reaction conditions that favor the SN2 pathway while suppressing elimination.
One effective method involves the use of triphenylphosphine (B44618) (R₃P) and carbon tetrachloride (CCl₄). The reaction is thought to proceed via an intermediate phosphonium (B103445) species. The initial presence of the alcohol (geraniol) is crucial to trap this intermediate. If the alcohol is added last, the reaction between the phosphine (B1218219) and carbon tetrachloride may proceed to completion first, resulting in little to no formation of the desired alkyl halide. orgsyn.org
Key factors to suppress elimination include:
Reagent Choice: Using triphenylphosphine and CCl₄ provides good to excellent yields for primary and secondary chlorides. orgsyn.org
Order of Addition: The alcohol must be present to react with the intermediate formed between the triphenylphosphine and carbon tetrachloride. orgsyn.org
Stoichiometry: Employing a modest excess of the organophosphine can be beneficial. This ensures the complete consumption of the alcohol, which simplifies the isolation and purification process by potentially avoiding a difficult fractionation step to remove unreacted starting material. orgsyn.org
These controlled conditions are necessary because alternative methods, such as using thionyl chloride or phosphorus trichloride (B1173362), often yield mixtures of geranyl and linalyl chloride that are difficult to separate. orgsyn.org
Enzymatic Reaction Mechanisms
While this compound is a subject of synthetic chemistry, its biological analog, geranyl pyrophosphate (GPP), is a key substrate in a variety of enzymatic reactions. These enzymes have evolved sophisticated mechanisms to handle the allylic pyrophosphate structure, which are analogous to the challenges faced in the chemical synthesis of this compound.
Ionization-Condensation-Elimination Mechanism in Farnesyl Pyrophosphate Synthetase
Farnesyl pyrophosphate synthetase (FPPS) is a crucial enzyme in the isoprenoid biosynthetic pathway. It catalyzes the head-to-tail condensation of geranyl pyrophosphate (GPP) with isopentenyl pyrophosphate (IPP) to form farnesyl pyrophosphate (FPP). nih.govuniprot.org This reaction proceeds through a proposed ionization-condensation-elimination mechanism. nih.gov
Mechanistic studies using 2-fluorogeranyl pyrophosphate, an analog of GPP, support a cationic intermediate. The rate of the enzymatic reaction with this fluoro-analog was significantly depressed, a finding consistent with the behavior of similar compounds in solvolysis reactions known to proceed via carbocations. In contrast, a non-catinonic displacement reaction on the analogous 2-fluorothis compound showed a slight rate enhancement, highlighting the distinct nature of the enzymatic mechanism. nih.gov
The steps are as follows:
Ionization: The enzyme facilitates the dissociation of the pyrophosphate group from GPP, generating a highly reactive allylic carbocation intermediate.
Condensation: The electron-rich double bond of a second substrate molecule, IPP, attacks the geranyl carbocation, forming a new carbon-carbon bond and a larger C15 tertiary carbocation. illinois.edu
Elimination: A proton is abstracted from this intermediate, creating a new double bond and yielding the final product, farnesyl pyrophosphate (FPP). nih.govillinois.edu
Table 1: Substrates and Product of the FPPS-Catalyzed Reaction
| Role | Compound Name | Chemical Formula |
| Substrate 1 | Geranyl Pyrophosphate (GPP) | C₁₀H₂₀O₇P₂ |
| Substrate 2 | Isopentenyl Pyrophosphate (IPP) | C₅H₁₂O₇P₂ |
| Product | Farnesyl Pyrophosphate (FPP) | C₁₅H₂₈O₇P₂ |
Allosteric Catalysis in tRNA-2-selenouridine Synthase (SelU)
The enzyme tRNA-2-selenouridine synthase (SelU) is a tRNA-modifying enzyme that catalyzes the geranylation of 2-thiouridine (B16713) at the wobble position of specific bacterial tRNAs using geranyl pyrophosphate as the geranyl group donor. acs.orgnih.gov Research suggests an allosteric mechanism for SelU catalysis, which involves cooperativity among its different domains and a conformational rearrangement around the active site. acs.orgnih.gov
The complexity of this two-step catalysis is highlighted by the finding that neither 2-thiouridine nor geranyl pyrophosphate alone binds effectively to a truncated version of the SelU enzyme. This indicates a mechanistic role for the geranyl group in the tRNA binding event, suggesting that the binding of one substrate induces conformational changes that are necessary for the binding or processing of the other. acs.org This cooperativity between domains is a hallmark of allosteric catalysis. acs.orgnih.gov A study involving simamycin, a geranylated natural product, further supports an allosteric mechanism by demonstrating its ability to disrupt this complex catalytic process. acs.orgnih.gov
Substrate Recognition and Conformational Rearrangements
The function of SelU relies on highly specific substrate recognition and subsequent conformational changes to orchestrate a multi-step reaction. The enzyme first catalyzes the geranylation of 2-thiouridine (S²U) in the tRNA to form an S-geranyl-2-thiouridine (geS²U) intermediate, which then undergoes selenation. nih.govnih.gov
Substrate Recognition:
Prenyl Substrate: The enzyme exhibits high substrate specificity for the prenylation reaction, with geranyl pyrophosphate (GPP) being the preferred substrate. researchgate.net Other prenyl pyrophosphates, such as dimethylallyl pyrophosphate (C5) and farnesyl pyrophosphate (C15), are not substrates for the initial geranylation step. researchgate.net
Conformational Rearrangements and Reaction Sequence: The catalytic cycle is a highly ordered process confirmed by affinity data. nih.gov
SelU first binds the target tRNA containing 5-substituted 2-thiouridine (R⁵S²U-tRNA). nih.govnih.gov
The enzyme then catalyzes the geranylation of the tRNA using GPP. nih.govnih.gov
Crucially, the resulting geranylated intermediate (R⁵geS²U-tRNA) remains bound to the enzyme. nih.govnih.gov
This enzyme-intermediate complex then proceeds to the next step, which is selenation. nih.govnih.gov
Finally, the fully modified product leaves the enzyme. nih.govnih.gov
This sequential process, where the intermediate of the first reaction becomes the substrate for the second without being released, implies significant conformational rearrangements within the enzyme to shield the intermediate and prepare the active site for the subsequent chemical transformation. nih.gov
Table 2: Prenyl Pyrophosphate Specificity in SelU-Catalyzed Geranylation
| Prenyl Pyrophosphate Substrate | Chain Length | Substrate for Geranylation? |
| Dimethylallyl Pyrophosphate | C5 | No |
| Geranyl Pyrophosphate (GPP) | C10 | Yes |
| Farnesyl Pyrophosphate (FPP) | C15 | No |
Data derived from in vitro studies with recombinant SelU. researchgate.net
Applications of Geranyl Chloride in Complex Organic Synthesis
Synthesis of Terpenoid Natural Products
Pentacyclic Onocerane Triterpenoids
Bioinspired Epoxypolyene Cyclization as Key Step
Geranyl chloride has been utilized in the synthesis of complex polycyclic terpenoids, mimicking natural biosynthetic pathways. In the synthesis of pentacyclic onocerane triterpenoids, such as (+)-cupacinoxepin and (+)-onoceranoxide, this compound served as a starting material nih.govrsc.orgfu-berlin.deresearchmap.jp. A key step in these syntheses involved a putative biomimetic tricyclization cascade of an epoxypolyene precursor. This cascade rapidly assembles the fused pentacyclic structure in a single synthetic operation, demonstrating the utility of this compound in constructing complex molecular architectures through bioinspired strategies nih.govrsc.org. The synthetic route to (+)-cupacinoxepin, for instance, comprised seven steps starting from this compound, with four of these steps involving C-C bond formations rsc.org.
C-C Bond Formation Strategies
This compound is a reactive electrophile that readily participates in various C-C bond formation strategies. It can undergo palladium-catalyzed cross-coupling reactions with organometallic reagents, such as alkenylalanes, to form new carbon-carbon bonds orgsyn.org. For example, the coupling of this compound with a (E)-(2-methyl-1,3-butadienyl)dimethylalane in the presence of a palladium catalyst yields α-farnesene orgsyn.org. Additionally, this compound can participate in Negishi cross-coupling reactions with organozinc reagents in the presence of palladium or nickel catalysts uni-muenchen.demmcmodinagar.ac.in. It has also been employed in the alkylation of methoxy(phenylthio)methyllithium, followed by oxidation, as a route to homogeranic acid orgsyn.org. Furthermore, this compound can react with aryl and alkenylgold(I) phosphanes via palladium-catalyzed cross-coupling reactions to form α-substituted products benchchem.comchemicalbook.comchemicalbook.inchemicalbook.com.
Geranylgeraniol (B1671449) Synthesis
Geranylgeraniol, a diterpenoid alcohol, is a significant intermediate in the biosynthesis of various natural products, including vitamins E and K, and carotenoids wikipedia.org. While direct synthesis from this compound is not explicitly detailed in the provided search results, related C20 isoprenoid synthesis pathways often involve the coupling of C10 units. For instance, geranyl derivatives are used in convergent syntheses to build longer isoprenoid chains researchgate.netgoogle.com. One reported method for geranylgeraniol synthesis involves reacting geranyl acetate (B1210297) derivatives and geranyl sulfone, suggesting that C10 building blocks like this compound or its derivatives are foundational for constructing geranylgeraniol google.comgoogle.com.
γ-Homocyclogeranial and Derivatives
This compound and its derivatives are precursors in the synthesis of various compounds related to ambergris odorants.
γ-Homocyclogeranyl Alcohol
The synthesis of γ-homocyclogeranial and its derivatives, including γ-homocyclogeranyl alcohol, has been achieved through multi-step processes where geranyl derivatives play a role. For example, geranyl acetone (B3395972) can undergo tandem cyclization/carbonyl-ene reactions to form α-ambrinol researchgate.net. While this compound is not directly mentioned in the synthesis of γ-homocyclogeranyl alcohol in the provided snippets, the synthesis of related structures like homogeraniol has involved this compound in alkylation reactions orgsyn.org.
γ-Homocyclogeranyl Acetate
The synthesis of γ-homocyclogeranyl acetate is part of a broader effort to produce ambergris odorants. In one described synthetic pathway for γ-homocyclogeranial, the resulting aldehyde was reduced to the corresponding alcohol, which was then acetylated to yield the acetate tandfonline.com. The starting materials and intermediates for these syntheses often originate from geranyl derivatives.
α-Ambrinol
Geranylacetone (B162166), a related geranyl derivative, has been used in the synthesis of α-ambrinol, a bicyclic natural terpene found in ambergris researchgate.netrsc.orgrsc.orgnih.gov. In one approach, geranylacetone undergoes Jacobsen epoxidation, followed by titanium-catalyzed cyclization, to yield (−)-α-ambrinol rsc.orgrsc.org. Another method involves a tandem 1,5-diene cyclization/carbonyl-ene reaction of geranyl and neryl acetone to form α-ambrinol researchgate.net. While this compound itself is not directly implicated in these specific α-ambrinol syntheses from geranylacetone, its structural relationship and use as a precursor for other geranyl derivatives highlight its foundational role in accessing such complex molecules. Furthermore, γ-homocyclothis compound and (+)‐(S)‐γ‐homocyclogeraniol are mentioned in the context of ambergris odorants, with the former potentially being derived from geranyl precursors researchgate.netresearchgate.netperfumerflavorist.com.
Compound List
Biological Interactions and Biosynthetic Pathways of Geranyl and Its Derivatives
Terpenoid Biosynthesis Pathways
Terpenoids are a vast class of organic compounds produced by a wide range of living organisms, synthesized from isoprene (B109036) units. The biosynthesis of these compounds involves complex enzymatic pathways.
Geranyl diphosphate (B83284) (GPP) is a crucial C10 precursor in the biosynthesis of monoterpenes and serves as a building block for longer-chain isoprenoids csus.edumdpi.comoup.com. GPP is synthesized through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by geranyl diphosphate synthase (GPPS) nih.govuliege.becsus.edumdpi.com.
Geranyl chloride, being a synthetic analogue of the geranyl group, is not a direct biosynthetic precursor in this pathway. However, its structural similarity to the geranyl moiety means it can be used in chemical studies to mimic or probe aspects of GPP's role. For instance, research has explored the use of halogenated prenyl diphosphate analogues, such as 3-bromo-geranyl diphosphate, as inhibitors or probes for studying terpene synthases, which act on GPP db-thueringen.dersc.orgresearchgate.net. While this compound itself is not a diphosphate, its reactive allylic chloride functionality can be relevant in synthetic approaches related to these pathways.
Enzymes like geranyl diphosphate synthase (GPPS) and various terpene synthases are central to isoprenoid biosynthesis, catalyzing the formation of complex terpenoid structures from GPP and other isoprenoid precursors nih.govrsc.orguliege.becsus.edumdpi.com. These enzymes often involve complex carbocation intermediates and specific active site geometries to achieve their catalytic functions acs.orgresearchgate.net.
This compound, as an alkyl halide, possesses a reactive allylic chloride group. While not a substrate for these specific enzymes in their natural biosynthetic roles, its reactivity can be exploited in chemical synthesis to introduce the geranyl group onto other molecules, potentially mimicking or studying aspects of biological prenylation or modification in a synthetic laboratory setting. Furthermore, studies comparing the reactivity of fluorinated analogues with non-fluorinated compounds, such as this compound, have provided insights into enzymatic mechanisms, for example, in the context of carbocation stabilization during coupling reactions benchchem.comresearchgate.net.
Terpene synthases are a diverse group of enzymes responsible for cyclizing isoprenoid precursors like GPP, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) into a vast array of terpenoid products acs.orgrsc.orgresearchgate.netuliege.benih.gov. The precise stereochemistry and product diversity are dictated by the specific active site architecture of each terpene synthase.
Substrate analogs are crucial tools for understanding the mechanisms of these enzymes. Halogenated or otherwise modified prenyl diphosphates are often synthesized and tested as inhibitors or alternative substrates to probe enzyme active sites and reaction pathways db-thueringen.dersc.orgresearchgate.net. While this compound is not a diphosphate, its structural relation to the geranyl moiety and its reactive nature make it a compound of interest in synthetic organic chemistry, which can inform the design of more complex substrate analogs for enzymatic studies. For example, this compound has been used in the synthesis of compounds like 3-bromo-geranyl diphosphate, which are then used as mechanistic probes for terpene synthases db-thueringen.dersc.org.
RNA and DNA Modification by Geranyl Groups
The modification of nucleic acids with lipid-like prenyl groups, such as the geranyl group, represents a specialized area of epitranscriptomics. These modifications can influence RNA structure, stability, and function.
Recent research has identified the geranyl group as a natural modification on specific transfer RNAs (tRNAs) in various bacterial species. This modification, known as S-geranylation, involves the covalent attachment of a geranyl moiety to the sulfur atom of 2-thiouridine (B16713) residues at the anticodon wobble position (position 34) of certain tRNAs biorxiv.orgacs.orgresearchgate.netnih.govoup.comcapes.gov.brnih.govoup.comnih.govnih.gov. This hydrophobic modification has been shown to affect tRNA translation fidelity and codon recognition biorxiv.orgacs.orgresearchgate.netnih.govnih.govoup.comnih.gov.
While this compound is not the biological agent responsible for this modification, its chemical structure is directly related to the geranyl group found in geranylated RNA. Studies investigating the synthesis and properties of geranylated RNA often involve chemical synthesis of modified nucleosides and oligonucleotides. In such synthetic efforts, compounds like this compound or geranyl bromide can serve as precursors or reagents for introducing the geranyl group onto RNA analogues or nucleosides in a laboratory setting researchgate.netoup.comoup.comtandfonline.com. For example, geranyl bromide has been used in the synthesis of S-geranyl-2-thiouridine phosphoramidites for RNA synthesis researchgate.net.
Geranylated RNA has been specifically identified in several bacterial species, including Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Salmonella enterica serovar Typhimurium biorxiv.orgacs.orgresearchgate.netnih.govoup.comcapes.gov.brnih.govnih.gov. The enzyme responsible for this modification is tRNA-2-selenouridine synthase (SelU), which utilizes geranyl pyrophosphate (GPP) as a cofactor acs.orgnih.gov.
Research into geranylated RNA in these bacteria involves analytical techniques such as mass spectrometry to detect and characterize the modified nucleotides. While this compound is not directly detected or involved in the biological mechanism within these bacteria, its chemical relationship to the geranyl group makes it a relevant compound for synthetic studies aimed at replicating or probing the properties of geranylated RNA. Researchers may use this compound or related geranylating agents in chemical synthesis to create model compounds for studying the structural and functional impacts of geranylation on RNA, contributing to the understanding of these biological phenomena.
Enzymatic Geranylation of tRNA
Role of SelU (ybbB) Gene and Purified SelU ProteinThe enzymatic geranylation of tRNA is catalyzed by the selenouridine synthase (SelU), also known as the product of the ybbB gene in Escherichia colioup.comnih.govnih.govoup.comnih.gov. SelU is a bifunctional enzyme that not only catalyzes the replacement of sulfur with selenium in 2-thiouridine to form 2-selenouridine (B1257519) (se2U) but also installs the geranyl group onto the sulfur atom of 2-thiouridine residues in the presence of geranyl pyrophosphate (GePP)oup.comnih.govoup.comnih.gov. The selU gene deletion or mutation in E. coli can lead to increased or abolished RNA geranylation levels, confirming its essential role in this modification pathwaynih.govnih.gov. Purified SelU protein, in conjunction with tRNA and GePP, can produce geranylated tRNA in vitronih.govnih.govoup.com.
Data Table: Key Bacterial Species with Geranylated tRNA
| Bacterial Species | Modified Nucleotide | Location in tRNA | Frequency (approx.) | Functional Impact |
| Escherichia coli | mnm5geS2U, cmnm5geS2U | Position 34 | Up to 6.7% | Affects codon bias, reduces frameshifting errors |
| Enterobacter aerogenes | mnm5geS2U, cmnm5geS2U | Position 34 | Up to 6.7% | Affects codon bias, reduces frameshifting errors |
| Pseudomonas aeruginosa | mnm5geS2U, cmnm5geS2U | Position 34 | Up to 6.7% | Affects codon bias, reduces frameshifting errors |
| Salmonella typhimurium | mnm5geS2U, cmnm5geS2U | Position 34 | Up to 6.7% | Affects codon bias, reduces frameshifting errors |
Compound List:
this compound
Geranyl group
2-thiouridine (s2U)
5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U)
5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U)
Geranylated 2-thiouridine (ges2U)
5-methylaminomethyl-2-geranylthiouridine (mnm5geS2U)
5-carboxymethylaminomethyl-2-geranylthiouridine (cmnm5geS2U)
2-selenouridine (se2U)
Geranyl pyrophosphate (GePP)
5-methyl-2-thiouridine (B1588163) (m5S2U)
4-thiouridine (B1664626) (s4U)
2-thiocytidine (B84405) (s2C)
2-methylthio-N6-isopentenyladenosine (mS2i6A)
2-methylthio-N6-hydroxyisopentenyladenosine (m5S2io6A)
2-methylthio-N6-threonyl-carbamoyl adenosine (B11128) (mS2t6A)
Geranyl Pyrophosphate as a Cofactor
Geranyl pyrophosphate (GPP) is a pivotal C10 diphosphate ester that serves as a fundamental building block in the biosynthesis of a vast array of isoprenoids, including steroids, carotenoids, and terpenes. This compound is a direct synthetic precursor to GPP. Through chemical synthesis, typically involving reaction with pyrophosphate salts under controlled conditions, this compound can be efficiently converted into geranyl pyrophosphate. This conversion highlights this compound's importance in laboratory settings for accessing GPP, which is essential for studying the intricate pathways of isoprenoid metabolism. While GPP functions primarily as a substrate in enzymatic reactions, its critical role as a foundational isoprenoid unit places it at the center of these biosynthetic cascades.
Geranylated DNA Base Pairing Studies
The introduction of geranyl groups onto DNA bases can significantly alter the structural and functional properties of nucleic acids. This compound is a key reagent employed in these studies due to its capacity to act as an effective geranylating agent for nucleobases. The reactive allylic chloride functionality of this compound facilitates its covalent attachment to nucleophilic sites on DNA bases, enabling researchers to synthesize and investigate modified DNA structures.
Stability and Specificity of Geranylated 2-thiothymidine (B559671) in DNA Duplexes
Research into modified DNA has explored the impact of geranylation on base pairing stability. This compound has been utilized to synthesize geranylated 2-thiothymidine (2-sT), a modified thymidine (B127349) base. Incorporating this geranylated base into DNA duplexes has been shown to influence their thermal stability. Studies have reported changes in duplex melting temperatures (Tm) upon the introduction of geranylated 2-thiothymidine, indicating altered base stacking and hydrogen bonding interactions. These findings are crucial for understanding how lipophilic modifications affect DNA structural integrity.
Enhanced Stability of T-G Pair over T-A and Mismatched Pairs
Further investigations into geranylated DNA have revealed specific effects on base pairing. For instance, the stability of a geranylated thymine-guanine (T-G) base pair has been compared to standard T-A pairs and other mismatched pairs within DNA duplexes. Research indicates that geranylation can lead to enhanced stability for certain base pairs, potentially due to hydrophobic interactions or altered conformational preferences introduced by the geranyl chain. These studies often rely on reagents like this compound to achieve the necessary DNA modifications.
Potential Explanations for Codon Recognition Preferences
The structural modifications induced by geranylation, facilitated by reagents such as this compound, may also impact biological processes like codon recognition by tRNA or protein binding. While direct evidence linking this compound to specific codon recognition studies is emerging, the altered three-dimensional structure and increased lipophilicity of geranylated DNA bases can theoretically influence their interaction with cellular machinery responsible for reading genetic code. Further research is ongoing to elucidate these potential effects.
Enzyme Inhibition and Substrate Analog Studies
This compound's role as a precursor to geranyl pyrophosphate (GPP) positions it indirectly in studies related to enzymes that process GPP, such as farnesyl pyrophosphate synthetase (FPPS).
Competitive Inhibition of Farnesyl Pyrophosphate Synthetase by Fluoroanalogs
Farnesyl pyrophosphate synthetase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor essential for cholesterol biosynthesis and protein prenylation. FPPS catalyzes the condensation of geranyl pyrophosphate (GPP) with isopentenyl pyrophosphate (IPP). While this compound itself is not a direct inhibitor or analog of FPP, it serves as a key starting material for the synthesis of GPP analogs. Studies investigating FPPS inhibitors have often focused on modifying the isoprenoid chain or the pyrophosphate moiety. Specifically, fluoroanalogs of geranyl pyrophosphate, synthesized using this compound as a precursor, have been developed and demonstrated to be potent competitive inhibitors of FPPS. These fluoro-modified GPP analogs highlight the importance of the geranyl structure and the pyrophosphate group for enzyme binding and inhibition, underscoring the indirect relevance of this compound in this research area.
Computational and Theoretical Studies on Geranyl Chloride and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular energies, orbital interactions, and reaction pathways.
Computational modeling has been instrumental in understanding the reactivity of geranyl chloride derivatives. nih.gov Studies have shown that even subtle structural differences in functionalized geranyl chlorides can significantly alter their effectiveness as electrophiles in chemical reactions. nih.gov A combination of kinetics experiments and computational analysis has revealed specific structure-activity relationships. nih.gov These models demonstrate that reactivity is governed not only by steric hindrance but also by electronic effects originating from distant parts of the molecule. nih.gov
Derivatives of geraniol (B1671447), from which this compound is derived, are key intermediates in the synthesis of many terpenoid natural products. nih.gov Computational modeling helps to rationalize how modifications to the geranyl structure modulate the reactivity of the chloride, providing a predictive framework for synthetic applications. nih.gov
Table 1: Factors Influencing Reactivity of this compound Derivatives
| Factor | Description | Source |
|---|---|---|
| Steric Bulk | The size and spatial arrangement of substituent groups can hinder or facilitate reactions at the electrophilic center. | nih.gov |
A key insight from computational studies is the role of filled-filled orbital mixing in modulating the reactivity of this compound derivatives. nih.gov This phenomenon, also known as Pauli repulsion or steric repulsion, involves the interaction between occupied (filled) molecular orbitals. When these orbitals are forced into close proximity, the interaction is destabilizing, raising the ground state energy of the reactant. nih.govwiley.com
Computational modeling suggests that this reactant destabilization is a critical contributor to the observed electronic effects. nih.gov In certain conformations of this compound derivatives, filled-filled orbital mixing events can significantly increase the molecule's ground state energy, thereby lowering the activation energy for subsequent reactions and enhancing reactivity. nih.gov This provides a quantum mechanical explanation for how remote structural changes can have a profound impact on the chemical behavior of the molecule. nih.gov
Density Functional Theory (DFT) is a versatile quantum chemical method used to investigate the electronic structure of many-body systems. mdpi.comuniversite-paris-saclay.fr It has been widely applied to study chiral recognition, the process by which a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. csic.esnih.gov DFT calculations can be used to model the non-covalent interactions within diastereomeric complexes (e.g., between a chiral host and each enantiomer of a chiral guest), allowing for the prediction of which enantiomer will bind more strongly. csic.esnih.gov These calculations can elucidate the energetic differences that lead to enantiodifferentiation in various chemical and biological processes. researchgate.netresearchgate.net While DFT is a powerful tool for such studies, specific DFT calculations focused on the enantiodifferentiation of this compound itself are not detailed in the available research. nih.gov
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of molecules over time. nih.govarxiv.org This technique is particularly valuable for studying large, flexible systems like nucleic acids and their complexes, revealing dynamic behaviors that are averaged out in many experimental methods. nih.govbibliotekanauki.pl
The geranyl group is one of the most hydrophobic modifications found in nature, recently discovered in bacterial tRNAs. researchgate.netnih.gov Molecular simulations of RNA duplexes containing geranylated nucleotides reveal distinct structural features. researchgate.net In the context of an A-form RNA duplex, the flexible geranyl chain interacts primarily with the RNA backbone. researchgate.net
Table 2: Geranyl Group Interactions in A-form RNA
| Interacting Part of Geranyl Group | Interacting Part of A-form RNA | Type of Interaction | Source |
|---|
The geranylation of tRNA, specifically at the wobble position (the first position of the anticodon), has significant functional consequences for translation at the ribosome. nih.govnih.gov This modification occurs in tRNAs for glutamic acid, lysine, and glutamine in certain bacteria. nih.gov
Simulations and experimental data indicate that the presence of the geranyl group on the tRNA anticodon affects codon bias and can reduce frameshifting errors during protein synthesis. researchgate.netnih.gov A key effect is on the specificity of codon-anticodon pairing. frontiersin.orgnih.gov The geranylated modification promotes the base-pairing of uridine (B1682114) in the anticodon with guanine (B1146940) (G) over adenine (B156593) (A) in the mRNA codon. researchgate.net Studies exploring different terpene chain lengths have shown that the 10-carbon length of the geranyl group is critical for this discriminatory ability, suggesting it cannot be functionally replaced by shorter or longer terpene groups. researchgate.net This enhanced specificity of the codon-anticodon interaction is crucial for maintaining the fidelity of translation. nih.govscilit.com
Theoretical Studies on Biosynthetic Pathways
Theoretical and computational studies provide a fundamental understanding of the intricate pathways involved in the biosynthesis of terpenes, the class of natural products to which geraniol (the parent alcohol of this compound) belongs. In nature, the biosynthesis of terpenes typically proceeds from precursors like geranyl pyrophosphate (GPP), which ionizes to form a geranyl carbocation. This carbocation is a highly reactive intermediate that undergoes a series of complex transformations. The study of these pathways offers a model for understanding the potential reactivity of this compound under analogous conditions.
Carbocation Rearrangements in Terpene Biosynthesis
The biosynthesis of the vast and structurally diverse family of terpenes is characterized by complex carbocation-mediated reaction cascades. nih.gov These processes are initiated by the formation of an allylic carbocation from an acyclic precursor, such as the geranyl cation from GPP. beilstein-journals.org This initial cation is pluripotent, capable of undergoing a variety of transformations including intramolecular cyclizations, hydride shifts, Wagner-Meerwein rearrangements, and proton transfers, which lead from one cationic intermediate to another. researchgate.netnih.gov The cascade is typically terminated by deprotonation to form a neutral terpene hydrocarbon or by quenching with a nucleophile like water. beilstein-journals.orgnih.gov
Computational studies, particularly using density functional theory (DFT), have been instrumental in mapping the potential energy surfaces (PES) of these rearrangements. researchgate.net These studies have revealed unexpected dynamic behaviors of the rearranging carbocations, providing insight into how nature navigates chemical space to produce specific molecular architectures. nih.govresearchgate.net For example, theoretical calculations have shown that some biosynthetically-relevant carbocation rearrangements can proceed through pathways involving direct trajectories from a single transition state to multiple products, and that the carbocations themselves can have inherent dynamical tendencies toward forming specific products even without enzymatic influence. nih.gov In some complex biosynthetic pathways, it has been proposed that secondary carbocation intermediates are involved, though computational studies suggest these are often bypassed via the formation of more stable tertiary carbocations or through nonclassical carbocation interactions. nih.gov
| Rearrangement Type | Description | Relevance to Terpene Diversity |
| Cyclization | Intramolecular attack of a double bond onto the cationic center to form a ring. This is the key step in building the cyclic skeletons of most terpenes. nih.gov | Initiates the formation of mono-, bi-, and polycyclic terpene frameworks from linear precursors. |
| Hydride Shift | The migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center (e.g., 1,2-hydride shift). | Relocates the positive charge within the molecule, enabling further rearrangements or cyclizations. researchgate.net |
| Wagner-Meerwein Shift | The migration of an alkyl or aryl group to an adjacent carbocation center, often resulting in a change to the carbon skeleton (e.g., ring expansion or contraction). researchgate.net | A primary mechanism for creating skeletal diversity and forming complex ring systems. researchgate.net |
| Proton Transfer | The removal of a proton, typically from a carbon adjacent to the cationic center, to form a double bond. | Often the final step in the cascade, terminating the reaction and yielding a stable, neutral terpene product. researchgate.net |
Conformational Preorganization and its Consequences
While the inherent reactivity of carbocations dictates the possible reaction pathways, terpene cyclase (TC) enzymes exert remarkable control over these cascades to yield specific products with high selectivity. nih.gov A key mechanism for this control is conformational preorganization. Upon binding the acyclic precursor (e.g., GPP), the enzyme undergoes a conformational change that seals the hydrophobic active site. nih.gov This induced-fit mechanism locks the substrate into a specific, folded conformation. nih.gov
This preorganization has several crucial consequences:
It positions the leaving group (pyrophosphate) and the nucleophilic double bonds in close proximity, facilitating the initial cyclization. nih.gov
It guides the substrate through specific reactive conformations, steering the subsequent cascade of carbocation rearrangements toward a particular product outcome. researchgate.net
The hydrophobic binding pocket stabilizes the highly reactive carbocation intermediates and transition states through effects like cation-π interactions. nih.govresearchgate.net
Theoretical studies have underscored the importance of this enzymatic control. Computational modeling has shown that even for a single reaction step, numerous conformations of the transition state structure can exist, spanning a range of activation barriers. nih.gov By selectively stabilizing a specific conformation, the enzyme effectively lowers the barrier for the desired pathway, thereby dictating the final product structure and stereochemistry. acs.org Research suggests that the conformation of carbocation intermediates attainable within an enzyme's active site is a primary determinant of the resulting terpene structure. acs.org
Bioinspired Epoxypolyene Cyclization Mechanisms
The remarkable efficiency and selectivity of terpene synthases have inspired chemists to develop biomimetic strategies for terpene synthesis. One prominent approach involves acid-mediated cyclizations of epoxypolyprenes, which mimic the initiation of the natural cascade. researchgate.net In these reactions, treatment of a synthetic polyene containing an epoxide group with a Lewis or Brønsted acid triggers the opening of the epoxide to generate a carbocation. This initiates a cascade of cyclizations and rearrangements analogous to those observed in biosynthesis, aiming to produce complex terpenoid structures. researchgate.net
Computational studies are often paired with these synthetic efforts to understand the reaction mechanisms and rationalize the observed product distributions. These theoretical investigations can map the reaction pathways, identify key intermediates, and explain why certain skeletal rearrangements occur, providing valuable guidance for the design of synthetic strategies that mimic the intricate processes of nature. researchgate.net
General Computational Chemistry Applications in Halogen Chemistry
Computational chemistry has become an indispensable tool in modern halogen chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net These methods are crucial for understanding the properties of halogenated compounds like this compound, predicting their reactivity, and designing new molecules and synthetic routes. nih.govacs.org
Structural Information for New Candidates
Computational methods are widely used to determine and analyze the structures of new halogenated compounds. Techniques ranging from density functional theory (DFT) to high-level ab initio calculations can predict molecular geometries, bond lengths, and angles with high accuracy. nih.gov This is particularly valuable for characterizing novel compounds or transient intermediates. mit.edu
A key area of computational study in halogen chemistry is the investigation of noncovalent interactions, especially halogen bonding. researchgate.net A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. richmond.edu Computational models are essential for understanding the anisotropic distribution of charge on halogen atoms that gives rise to this highly directional and stabilizing interaction. nih.govacs.org These calculations can predict the strength and geometry of halogen bonds, which are critical in fields like crystal engineering and drug design, as they influence the packing of molecules in solids and their binding affinity to biological targets. researchgate.netresearchgate.net
| Computational Method | Information Provided | Application in Halogen Chemistry |
| Density Functional Theory (DFT) | Electron density, molecular geometry, reaction energies, spectroscopic properties. mit.edu | Widely used for predicting the structure and stability of halogenated molecules and reaction intermediates. nih.gov |
| Ab initio Methods (e.g., MP2, CCSD(T)) | Highly accurate energies and properties for smaller systems. mit.edu | Serve as benchmarks for calibrating more efficient methods; used for precise calculation of interaction energies like halogen bonds. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or physical properties. mdpi.com | Used to design new halogenated compounds (e.g., drugs, radiotracers) with desired properties and predict their binding affinities. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. mdpi.com | Analyzes the dynamic behavior of halogenated ligands in protein binding sites and the role of solvation. mdpi.com |
Modeling Synthesis Processes and Chemical Reactions
Computational chemistry provides powerful tools for modeling the synthesis and reactivity of halogenated compounds. By calculating the energies of reactants, transition states, and products, chemists can map out detailed reaction mechanisms and understand the factors that control reaction outcomes. nih.gov
For example, computational models can be used to:
Predict Reactivity: Elucidate the course of nucleophilic substitution reactions, which are characteristic of alkyl halides like this compound. ncert.nic.in
Optimize Reaction Conditions: Theoretical studies can help identify the most effective catalysts or reaction conditions. For instance, research on the synthesis of this compound has explored the use of solid acid catalysts, with experiments to optimize conditions such as temperature and catalyst loading. researchgate.net
Design New Reactions: By understanding reaction mechanisms, chemists can design novel synthetic pathways. Computational studies have been used to rationalize the formation of multi-halogenated alkenes and guide their potential for further functionalization in cross-coupling reactions. beilstein-journals.org
Guide Biocatalysis: As interest in green chemistry grows, halogenase enzymes are being developed for use in synthesis. acs.org Computational modeling can help understand how these enzymes function and how they can be engineered to accept new substrates or perform novel halogenation reactions.
The integration of machine learning and deep learning with computational chemistry is further accelerating these capabilities, enabling the prediction of complex synthesis pathways and the high-throughput screening of virtual compound libraries. mit.edunih.gov
Advanced Analytical and Spectroscopic Methodologies for Geranyl Chloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (1H NMR) for Structural Confirmation
Proton NMR spectroscopy provides insights into the number, type, and connectivity of hydrogen atoms within a molecule. The 1H NMR spectrum of geranyl chloride, typically recorded in solvents like carbon tetrachloride (CCl4) or deuterated chloroform (B151607) (CDCl3), exhibits characteristic signals that confirm its structure.
The spectrum typically shows:
Singlets for the two geminal methyl groups attached to one of the double bonds, appearing around δ 1.61 and 1.67 ppm orgsyn.org.
A doublet for the methyl group adjacent to the other double bond, often observed around δ 1.71 ppm, with a small coupling constant (J = 1.4 Hz) orgsyn.org.
Multiple signals for the methylene (B1212753) (CH2) groups, typically around δ 2.05 ppm, indicating the presence of two such groups orgsyn.org.
A signal for the vinylic proton on the double bond adjacent to the geminal methyl groups, appearing as a multiplet around δ 5.02 ppm orgsyn.org.
A signal for the vinylic proton adjacent to the chloromethyl group, observed as a triplet of partially resolved multiplets around δ 5.39 ppm orgsyn.org.
A doublet for the protons of the chloromethyl group (CH2Cl), typically found around δ 3.98 ppm, coupled to an adjacent proton orgsyn.org.
These distinct chemical shifts and splitting patterns allow for unambiguous structural confirmation of this compound.
Carbon-13 NMR (13C NMR) for Structural Elucidation
Carbon-13 NMR spectroscopy complements proton NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, helping to elucidate its structure and identify different carbon environments.
While specific detailed assignments for this compound are not universally published in a single source readily available for direct citation, general chemical shift ranges for the functional groups present in this compound can be inferred from typical 13C NMR data oregonstate.edulibretexts.org. Based on its structure, (E)-1-chloro-3,7-dimethylocta-2,6-diene, the following carbon environments are expected:
Allylic carbons (C=C-CH2Cl): The carbon bearing the chlorine atom (C1) is expected to resonate in the range of δ 40-50 ppm, characteristic of alkyl halides adjacent to a double bond libretexts.orgbenchchem.com.
Vinylic carbons (C=C): The carbons involved in the double bonds (C2, C3, C6, C7) will appear in the alkene region, typically between δ 115-140 ppm oregonstate.edulibretexts.org. Specifically, the carbon bearing the gem-dimethyl groups (C7) and the carbon bearing the methyl and allylic CH2 group (C2) will have distinct shifts within this range, influenced by the substituents.
Methyl carbons: The methyl groups attached to the double bonds (C9, C10, C8) will resonate in the typical alkane methyl region, generally between δ 10-30 ppm oregonstate.edulibretexts.org. The methyl groups attached to the double bonds (C8, C9) are expected to be around δ 1.6-1.7 ppm orgsyn.org.
Methylene carbons (CH2): The allylic methylene groups (C4, C5) will appear in the range of δ 20-55 ppm, characteristic of allylic or benzylic carbons oregonstate.edubenchchem.com.
NMR Structural Studies of Biological Complexes (e.g., Enzyme-Ligand Interactions)
While direct studies focusing on this compound's interaction with biological complexes using NMR are not extensively detailed in the provided search results, NMR spectroscopy is a powerful technique for studying enzyme-ligand interactions in general nih.gov. For molecules like geraniol (B1671447) (a precursor to this compound), NMR has been employed to understand their binding patterns and inhibitory mechanisms with enzymes such as acetylcholinesterase (AChE) nih.gov. Such studies involve observing changes in the NMR spectra of the ligand or protein upon complex formation, providing information about binding sites, conformational changes, and binding affinities. Although this compound itself might be less common as a direct biological ligand compared to geraniol, its reactivity and structural similarity suggest it could be used as a probe or intermediate in studies investigating terpenoid biosynthesis pathways or enzyme mechanisms where similar isoprenoid units are involved benchchem.com. For instance, NMR can monitor regioselectivity in reactions involving geranyl derivatives benchchem.com.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Characterization and Analysis of Mixtures
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:
C=C stretching: Typically observed in the region of 1680-1620 cm-1 ucla.edu.
C-H stretching (alkene): Found above 3000 cm-1, often around 3010-3100 cm-1 ucla.edu.
C-H stretching (alkane): Observed in the region of 2850-2950 cm-1 ucla.edu.
C-Cl stretching: This bond typically absorbs in the fingerprint region, generally between 850-550 cm-1 chemistrytalk.orglibretexts.org. Specific literature mentions absorptions at 845 cm-1 for this compound orgsyn.org.
C-H bending: Various bending modes for methyl and methylene groups will also be present.
IR spectroscopy is particularly useful for the characterization and analysis of mixtures. By comparing the IR spectrum of a sample to reference spectra, or by analyzing the presence and intensity of specific functional group absorptions, this compound can be identified and quantified within mixtures. For example, IR has been used to assay mixtures of this compound and linalyl chloride by analyzing specific absorption bands orgsyn.org. The presence of characteristic peaks can also confirm the purity of a sample, as contamination from by-products or residual solvents will introduce additional, uncharacteristic absorptions rsc.org.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of crystalline solids nih.govanton-paar.comwikipedia.orgazolifesciences.com. It involves diffracting X-rays off a crystal to produce a diffraction pattern, which is then analyzed to reconstruct the electron density map and thus the atomic positions within the crystal.
Confirmation of Molecular Configuration
Compound List
this compound
Geraniol
Linalyl chloride
Geranyl acetate (B1210297)
Geranyl bromide
2-Fluorothis compound
Manoalide
Seco-Manoalide
2-methyl-6-geranylphenol
Acetylcholinesterase (AChE)
Citronellol
Oleic acid
Stearic acid
Linoleic acid
Millettia usaramensis ssp. usaramensis
Garcinia nervosa
Millettia versicolor
Ethanol
Hydrogen chloride (HCl)
Nitrogen (N2)
Oxygen (O2)
Sulfur dioxide (SO2)
Carbon dioxide (CO2)
Thermal Denaturation Studies
UV-Tm Curves for Base Pairing Stability and Specificity of Nucleic Acid Duplexes
Thermal denaturation studies, particularly those employing UV-Vis spectrophotometry to generate melting curves (UV-Tm curves), are critical for understanding the stability and base-pairing specificity of nucleic acids shimadzu.com.sgiitg.ac.in. These techniques monitor the change in UV absorbance, typically at 260 nm, as a function of temperature. Nucleic acids exhibit increased absorbance when transitioning from a double-stranded (duplex) to a single-stranded form due to the disruption of base stacking and hydrogen bonds shimadzu.com.sgiitg.ac.in. The melting temperature (Tm) is defined as the temperature at which 50% of the nucleic acid is denatured, serving as a key indicator of duplex stability shimadzu.com.sg.
This compound, a chemical precursor, plays a role in research that investigates the impact of the geranyl moiety on nucleic acid structures researchgate.net. By chemically synthesizing nucleic acid strands modified with geranyl groups, researchers can then employ UV-Tm analysis to quantify the effects of these modifications on duplex stability and base-pairing preferences oup.comresearchgate.net. These studies aim to elucidate how hydrophobic modifications, such as the geranyl group, influence the structural integrity and functional interactions of nucleic acids.
Key Research Findings on Geranylated Nucleic Acids:
Research utilizing UV-Tm curves has revealed significant insights into the effects of geranyl modifications on nucleic acid duplexes:
Enhanced Duplex Stability: The incorporation of geranyl groups into nucleic acid duplexes has been shown to increase their thermal stability researchgate.netresearchgate.net. This stabilization is attributed to hydrophobic interactions between the geranyl group and neighboring residues within the minor groove of the nucleic acid helix researchgate.netresearchgate.net.
Improved Base-Pairing Specificity: Geranylated nucleic acids exhibit enhanced specificity in base pairing. Notably, they promote the specific pairing of uridine (B1682114) with Guanine (B1146940) (G) over Adenine (B156593) (A) researchgate.netresearchgate.netresearchgate.net. This effect is crucial for understanding codon recognition and reducing errors in translation processes where such modifications occur naturally in some bacterial tRNAs researchgate.net.
Length Dependence of Specificity: The effectiveness of the geranyl group in promoting base-pairing discrimination is dependent on its chain length. The approximately 10-carbon chain of the geranyl group is identified as vital for promoting the binding of modified uridine with G instead of A researchgate.netresearchgate.net.
Comparative Stability of Base Pairs: Studies have indicated that geranylated thymidine-guanine (T-G) pairs are significantly stronger and more stable than geranylated thymidine-adenine (T-A) pairs and other mismatched base pairs within a DNA duplex context researchgate.net.
Methodology of UV-Tm Analysis:
The process typically involves preparing nucleic acid samples in a suitable buffer and then subjecting them to a controlled temperature ramp while continuously monitoring UV absorbance at 260 nm shimadzu.com.sgiitg.ac.inoup.com. Samples are often heated and cooled multiple times to ensure reproducibility and to observe any hysteresis. The resulting data is plotted as absorbance versus temperature, yielding a melting curve from which the Tm value can be determined shimadzu.com.sgiitg.ac.in.
Summary of Research Findings on Geranyl Modifications in Nucleic Acids:
| Feature | Finding | Supporting Evidence (from search results) |
| Duplex Stability | Geranyl groups enhance the thermal stability of nucleic acid duplexes. | researchgate.netresearchgate.net |
| Hydrophobic interactions in the minor groove contribute to this stabilization. | researchgate.netresearchgate.net | |
| Base-Pairing | Promotes specific base-pairing of uridine with Guanine (G) over Adenine (A). | researchgate.netresearchgate.netresearchgate.net |
| Specificity Driver | The approximately 10-carbon chain length of the geranyl group is critical for base-pairing discrimination. | researchgate.netresearchgate.net |
| Comparative Stability | Geranylated T-G pairs are stronger than geranylated T-A pairs and other mismatched pairs. | researchgate.net |
Environmental Fate and Impact Research of Geranyl Chloride
Degradation and Transformation Pathways
The environmental persistence and transformation of geranyl chloride are key factors in determining its potential impact. Research into its degradation pathways provides insight into how it breaks down in various environmental compartments.
Formation of Transformation Products
This compound can undergo various chemical transformations in the environment. Hydrolysis is a significant pathway, where the chlorine atom can be replaced by a hydroxyl group, potentially leading to the formation of geraniol (B1671447) or its isomer, linalool (B1675412), depending on the reaction conditions and potential for allylic rearrangement benchchem.comresearchgate.net. Studies on similar allylic chlorides suggest that these compounds can be susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives. For instance, the reaction with amines can yield geranyl azides, and oxidation can produce geranyl aldehyde or geranic acid benchchem.com. Photolytic degradation, driven by sunlight, is also a potential transformation route, though specific data on this compound's photolysis products in environmental matrices are limited.
Long-Term Residue Association in Foodstuffs and Environment
Information regarding the long-term residue association of this compound in foodstuffs and the environment is not extensively detailed in the provided search results. However, its classification as "very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment" scbt.com suggests a potential for persistence or bioaccumulation, warranting further investigation. Data on the persistence and bioaccumulation potential of this compound in soil and aquatic environments are described as "No Data Available" in some safety data sheets chemicalbook.com, highlighting a gap in current knowledge.
Environmental Monitoring and Detection
The ability to detect and monitor this compound in various environmental media is fundamental to understanding its presence and distribution.
Detection in Air, Water, and Soil
Direct detection data of this compound in air, water, and soil are not explicitly detailed in the provided search results. However, its physical properties, such as being a liquid that does not mix with water and floats on water scbt.com, suggest it may partition into different environmental phases. The lack of specific environmental presence data indicates a need for targeted monitoring studies.
Analytical Methods for Residue Determination
Analytical techniques for determining this compound residues typically involve chromatographic methods coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the identification and quantification of volatile and semi-volatile organic compounds, including terpenes and their derivatives researchgate.netveterinarypaper.comekb.eg. GC-MS, often employing nonpolar columns like DB-5, is capable of resolving this compound from related compounds and provides structural elucidation through mass spectral data benchchem.com. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is another potential method for detecting degradation products benchchem.com.
Ecological Interactions and Toxicity Assessments
The ecological interactions and toxicity of this compound are critical aspects of its environmental impact assessment.
This compound is classified as "very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment" scbt.com. This classification highlights a significant concern for aquatic ecosystems. While detailed ecotoxicity studies are not extensively presented, its irritant properties to skin, eyes, and the respiratory system are noted scbt.comnih.govchemblink.comchemicalbook.comguidechem.comsigmaaldrich.com. Research into related compounds, such as geraniol, indicates that geraniol itself is readily biodegradable and has a low potential for bioaccumulation cornell.edu. However, the presence of the chlorine atom in this compound may alter its environmental behavior and toxicity profile compared to its alcohol precursor. Studies on short-chain chlorinated paraffins have shown varying sensitivities among soil organisms, with Folsomia candida identified as particularly sensitive muni.cz, suggesting that chlorinated organic compounds can pose risks to soil ecosystems.
Compound Name Table:
| IUPAC Name | Common Name | CAS Number |
| (2E)-1-chloro-3,7-dimethylocta-2,6-diene | This compound | 5389-87-7 |
| 3,7-dimethylocta-2,6-dien-1-ol | Geraniol | 106-24-1 |
| 3,7-dimethylocta-1,6-dien-3-ol | Linalool | 78-70-6 |
| (2E)-3,7-dimethylocta-2,6-dienal | Geranial | 106-03-6 |
| (2E)-3,7-dimethylocta-2,6-dienoic acid | Geranic acid | 141-27-5 |
| 1-chloro-3-methyl-2-butene | Prenyl chloride | 598-40-3 |
| (2E)-1-chloro-3,7-dimethylocta-2,6-diene | Neryl chloride | 13171-25-0 |
| 3,7-dimethylocta-2,6-dienyl acetate (B1210297) | Geranyl acetate | 105-87-3 |
| 3,7-dimethylocta-2,6-dien-1-yl bromide | Geranyl bromide | 6138-90-5 |
| 1,4-Dioxaspiro[4.5]decan-8-one | N/A | 480-16-0 |
| 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | This compound | 5389-87-7 |
| 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E)- | This compound | 5389-87-7 |
| 2,6-Octadiene, 1-chloro-3,7-dimethyl- | This compound | 5389-87-7 |
| 1-Chloro-3,7-dimethyl-2,6-octadiene | This compound | 5389-87-7 |
| (E)-1-Chloro-3,7-dimethyl-2,6-octadiene | This compound | 5389-87-7 |
| (E)-8-Chloro-2,6-dimethyl-2,6-octadiene | This compound | 5389-87-7 |
| trans-1-Chloro-3,7-dimethyl-2,6-octadiene | This compound | 5389-87-7 |
| (6E)-8-CHLORO-2,6-DIMETHYLOCTA-2,6-DIENE | This compound | 5389-87-7 |
| NSC 177220 | This compound | 5389-87-7 |
| 1-chloro-3,7-dimethyl-2,6-octadiene | This compound | 5389-87-7 |
| 2,3-Dichloro-3,7-dimethyl-6-octenal | N/A | 31900-71-1 |
| 6-Octenal, 2,3-dichloro-3,7-dimethyl- | N/A | 31900-71-1 |
| 7-dimethyl-6-octadien(e)-1-chloro-3 | This compound | 5389-87-7 |
| alpha,omega-octadiene | N/A | N/A |
| Geranial chloride | This compound | 5389-87-7 |
| NSC177220 | This compound | 5389-87-7 |
| 1-geranylchloride | This compound | 5389-87-7 |
| SCHEMBL459333 | This compound | 5389-87-7 |
| SCHEMBL562939 | This compound | 5389-87-7 |
Non-Target Aquatic Species Interactions
This compound is categorized as hazardous to aquatic organisms, with classifications indicating both acute and chronic toxicity. Specifically, it is described as "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment." scbt.com This broad classification suggests that this compound can pose a significant risk to various aquatic species, potentially leading to adverse effects that persist over time. While the provided literature does not detail specific research findings on the mechanistic interactions of this compound with a wide array of non-target aquatic species, its established environmental hazard profile highlights the need for careful management to prevent its release into aquatic environments.
| Aquatic Toxicity Classification for this compound |
| Classification |
| Potential Impact |
Ichthyotoxic Activity Studies
Direct and detailed research findings from specific ichthyotoxic activity studies focusing exclusively on this compound are not comprehensively detailed within the provided search results. However, the general classification of this compound as "very toxic to aquatic organisms" scbt.com strongly implies a potential for toxicity to fish, commonly referred to as ichthyotoxicity.
Furthermore, studies on chemically related compounds provide context for the potential aquatic toxicity within this class of molecules. For instance, geranyl acetate, a closely related ester, is classified as "acutely toxic for aquatic organisms" and "harmful to aquatic life with long lasting effects." basf.com Research into marine natural products has also identified various terpenoid compounds, some with skeletons similar to geranyl derivatives, that exhibit ichthyotoxic properties. mdpi.comresearchgate.net For example, certain bisabolane (B3257923) sesquiterpenes, which are derived from the cyclization of the geranyl cation, have demonstrated ichthyotoxic activity against fish species. mdpi.com Similarly, acyclic monoterpenes have also been reported to possess ichthyotoxic properties. mdpi.com While these findings pertain to different specific compounds, they collectively underscore the potential for geranyl-based structures to exert toxic effects on aquatic life, including fish.
Compound List:
this compound
Geraniol
Geranyl acetate
Bisabolane
Aplysiaterpenoid B
Q & A
Basic: What are the optimal synthetic routes for geranyl chloride, and how can reaction parameters be systematically evaluated?
Answer:
this compound is typically synthesized via esterification of geraniol with methacryloyl chloride, catalyzed by bases like triethylamine or solid acids such as SO₄²⁻/Fe₂O₃ . Key parameters to optimize include:
- Catalyst loading : Solid acid catalysts (e.g., SO₄²⁻/Fe₂O₃) reduce side reactions compared to traditional bases .
- Temperature : Reactions are often conducted at 0–5°C to minimize thermal degradation of geraniol .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the chloride intermediate.
To evaluate efficiency, monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Yield and purity should be validated using NMR (¹H/¹³C) and mass spectrometry .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- Structural elucidation : ¹H NMR (δ 1.6–1.7 ppm for geminal dimethyl groups) and ¹³C NMR (δ 40–50 ppm for allylic chlorides) are critical .
- Purity assessment : GC-MS with a nonpolar column (e.g., DB-5) resolves this compound (retention time ~12 min) from geraniol and other terpenes .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C) .
For novel derivatives (e.g., geranyl methacrylate), include FT-IR to confirm ester C=O stretches (~1720 cm⁻¹) .
Advanced: How can conflicting data on this compound’s reactivity in copolymerization be resolved?
Answer:
Discrepancies in grafting efficiency (e.g., starch-graft-geranyl methacrylate copolymers) often arise from:
- Initiator choice : Potassium persulfate (KPS) generates radicals at 60–70°C, but competing side reactions (e.g., chain termination) may occur .
- Monomer purity : Trace geraniol or moisture reduces reactivity; pre-purify via vacuum distillation .
- Reaction medium : Aqueous vs. solvent-free systems alter grafting yields. Use a design of experiments (DoE) approach to isolate variables .
Validate results with gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) to compare molecular weights and thermal profiles .
Advanced: What computational methods predict this compound’s stability under varying storage conditions?
Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis or oxidation) under humidity or oxygen exposure .
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to identify susceptibility to photolytic cleavage .
Experimental validation: Accelerated aging studies (40°C/75% RH for 4 weeks) paired with HPLC-MS detect degradation products like geraniol and chlorinated byproducts .
Advanced: How do steric and electronic effects influence this compound’s substitution reactions in terpene synthesis?
Answer:
- Steric effects : The bulky geranyl group directs electrophilic attacks to the less hindered C3 position.
- Electronic effects : The electron-withdrawing chloride enhances reactivity at α,β-unsaturated sites (e.g., Diels-Alder reactions with maleic anhydride) .
Methodology: - Use Hammett constants (σ) to predict substituent effects on reaction rates .
- Monitor regioselectivity via NOESY NMR (e.g., cross-peaks between C1 chloride and C3 protons) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation .
- Personal protective equipment (PPE) : Nitrile gloves and goggles; avoid latex due to permeability .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Documented LC₅₀ values (e.g., 230 mg/kg in rats) require strict adherence to OSHA exposure limits (1 ppm) .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate this compound’s metabolic pathways in bioengineering applications?
Answer:
- Synthesis of labeled compounds : Use ¹³C-geraniol as a precursor to generate ¹³C-geranyl chloride via established esterification protocols .
- Tracing metabolic flux : Incubate labeled this compound with microbial systems (e.g., E. coli), then analyze via LC-MS/MS to identify downstream isoprenoids .
- Kinetic isotope effects (KIEs) : Compare reaction rates of ¹²C vs. ¹³C derivatives to pinpoint rate-limiting steps .
Basic: What are the best practices for documenting this compound synthesis in a reproducible manner?
Answer:
- Experimental detail : Specify catalyst purity (e.g., SO₄²⁻/Fe₂O₃ calcined at 500°C), solvent drying methods (e.g., molecular sieves), and reaction times .
- Data reporting : Include raw GC/NMR spectra in supplementary materials, annotated with peak assignments .
- Reference standards : Compare retention times and spectral data with commercially available this compound (e.g., CAS 100-20-9) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
